molecular formula C17H19ClN2 B8694687 1-[(3-Chlorophenyl)phenylmethyl]piperazine CAS No. 70558-10-0

1-[(3-Chlorophenyl)phenylmethyl]piperazine

Cat. No. B8694687
Key on ui cas rn: 70558-10-0
M. Wt: 286.8 g/mol
InChI Key: UGTBQURRNOQZSV-UHFFFAOYSA-N
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Patent
US06172228B2

Procedure details

(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (4.62 g, 10.48 mmol) was stirred in 30% hydrobromic acid-acetic acid solution (20 ml) in the presence of 4-hydroxybenzoic acid (5.06g, 36.66 mmol) at room temperature for two days. 28%-Aqueous ammonia was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform layer was washed with water and then dried over anhydrous magnesium sulfate. Thereafter, the crude product obtained by removing the solvent by evaporation in vacuo was purified by column chromatography on silica gel with chloroform-methanol (20:1), to give
Name
(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11][CH2:10]2)[CH:5]=[CH:6][CH:7]=1.OC1C=CC(C(O)=O)=CC=1.N>Br.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Quantity
4.62 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
Br.C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(N1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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